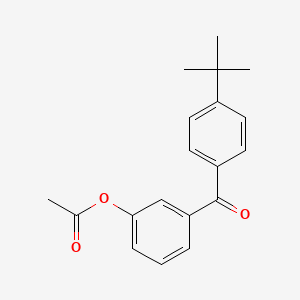

3-Acetoxy-4'-T-butylbenzophenone

Description

Contextualization of 3-Acetoxy-4'-T-butylbenzophenone within Aromatic Ketone Chemistry

Aromatic ketones are organic compounds where a carbonyl group is attached to at least one aromatic ring. numberanalytics.comchemicalbook.com This structural feature imparts unique reactivity to the molecule. numberanalytics.com The class of aromatic ketones can be broadly divided into simple aromatic ketones, where both groups attached to the carbonyl carbon are aromatic, and mixed aromatic ketones, where one group is aromatic and the other is aliphatic. chemicalbook.comunacademy.com

Significance in Contemporary Chemical Science

The significance of this compound in contemporary chemical science lies in its potential as a versatile intermediate in organic synthesis. The acetoxy group can be hydrolyzed to a hydroxyl group, providing a handle for further functionalization or for studying the effects of hydrogen bonding. The tert-butyl group, a bulky and electron-donating substituent, can influence the molecule's solubility and its interaction with other molecules.

While specific extensive research on this compound itself is not widely documented in publicly available literature, its structural motifs are found in molecules of interest. For instance, benzoate-substituted benzophenones have been synthesized and evaluated for their anti-inflammatory activity. nih.gov The synthesis of such derivatives often involves the modification of a precursor benzophenone (B1666685), highlighting the importance of substituted benzophenones as key intermediates.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in synthesis and materials science.

| Property | Value |

| Molecular Formula | C19H20O3 |

| Molecular Weight | 296.36 g/mol |

| Boiling Point (Predicted) | 426.4 ± 38.0 °C |

| Density (Predicted) | 1.090 ± 0.06 g/cm³ |

Table 1: Physicochemical Properties of this compound. Data sourced from predicted values. chemicalbook.com

Synthesis and Reactivity

The synthesis of substituted benzophenones like this compound can typically be achieved through Friedel-Crafts acylation reactions. chemicalbook.com In a general approach, this would involve the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst.

The reactivity of this compound is dictated by its functional groups. The carbonyl group is susceptible to nucleophilic attack, a characteristic reaction of ketones. chemicalbook.com The acetoxy group can undergo hydrolysis to yield the corresponding phenol (B47542), which can then participate in a variety of other reactions. The aromatic rings can undergo electrophilic substitution, although the position of substitution will be directed by the existing substituents.

Applications in Research

The structural framework of this compound makes it a valuable tool in several areas of chemical research:

Organic Synthesis: It can serve as a precursor for the synthesis of more complex molecules. The ability to deprotect the acetoxy group to a phenol allows for the introduction of other functionalities.

Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active compounds. nih.gov Derivatives of this compound could be synthesized and screened for various pharmacological activities.

Materials Science: The photophysical properties of benzophenone derivatives are of great interest in the development of new materials, such as polymers and dyes. numberanalytics.comresearchgate.net The substituents on the benzophenone core can be tailored to achieve desired optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-tert-butylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13(20)22-17-7-5-6-15(12-17)18(21)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINXEYKCZVHJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641646 | |

| Record name | 3-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-86-2 | |

| Record name | Methanone, [3-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-tert-Butylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 3 Acetoxy 4 T Butylbenzophenone

Fundamental Reaction Pathways

The ground-state reactivity of 3-Acetoxy-4'-t-butylbenzophenone is primarily dictated by the electrophilic nature of its aromatic rings and the susceptibility of the acetoxy group to nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome of such reactions on this compound is directed by the electronic effects of its substituents. The two aromatic rings of the benzophenone (B1666685) core present distinct electronic environments.

Given these directing effects, electrophilic attack is anticipated to occur at specific positions on each ring, as summarized in the table below.

| Ring | Substituent | Directing Effect | Predicted Position of Electrophilic Attack |

| A (acetoxy-substituted) | -OAc | Ortho, Para | Ortho and Para to the acetoxy group |

| B (t-butyl-substituted) | -t-Bu | Ortho, Para | Primarily Para to the t-butyl group (due to sterics) |

Nucleophilic Acyl Substitution at the Acetoxy Group

The acetoxy group of this compound contains an ester functionality, which is susceptible to nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acetyl group, leading to the cleavage of the acyl-oxygen bond.

A primary example of this reaction is hydrolysis, which can be catalyzed by either acid or base. Under basic conditions, a hydroxide (B78521) ion would attack the acetyl carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the 3-hydroxy-4'-t-butylbenzophenone phenoxide, which would then be protonated upon workup, would yield 3-hydroxy-4'-t-butylbenzophenone and an acetate (B1210297) salt. Acid-catalyzed hydrolysis would proceed via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. nih.gov

The general mechanism for base-catalyzed hydrolysis is as follows:

Attack of the hydroxide ion on the carbonyl carbon of the acetoxy group.

Formation of a tetrahedral intermediate.

Elimination of the phenoxide leaving group.

Protonation of the phenoxide to yield the final phenol (B47542) product.

Radical Reactions and Pathways

Radical reactions involving this compound could be initiated at the t-butyl group. The tertiary hydrogens of the t-butyl group are susceptible to abstraction by radical initiators, leading to the formation of a tertiary alkyl radical. This radical could then participate in further reactions, such as halogenation.

Free-radical halogenation, typically initiated by UV light, would likely lead to the substitution of a hydrogen atom on the t-butyl group with a halogen. wikipedia.orgyoutube.comyoutube.comyoutube.com The stability of the resulting tertiary radical makes this position particularly reactive towards radical intermediates.

Photochemical Reactivity and Excited State Dynamics

The benzophenone core of the molecule is a well-known chromophore, and its absorption of ultraviolet light can trigger a variety of photochemical reactions. Upon excitation, the molecule can undergo intersystem crossing to a triplet state, which is often the key reactive intermediate in photochemical processes.

Norrish Type Reactions (Type I and Type II)

Norrish reactions are characteristic photochemical transformations of ketones. wikipedia.orgnumberanalytics.comchem-station.comslideshare.netresearchgate.net

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aryl carbons, forming two radical fragments: a benzoyl radical and a substituted phenyl radical. nycu.edu.twnih.govchemistryworld.com The stability of these resulting radicals would influence the likelihood of this pathway. The acyl radical could subsequently lose carbon monoxide to form a new aryl radical.

Norrish Type II Reaction: This pathway requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl oxygen. In the case of this compound, there are no γ-hydrogens on the aromatic rings directly available for intramolecular abstraction by the carbonyl group. Therefore, a classical Norrish Type II reaction is not expected for this molecule. numberanalytics.comrsc.org

Photoinduced Electron Transfer Processes

The excited triplet state of benzophenone is a potent oxidant and can participate in photoinduced electron transfer (PET) reactions with suitable electron donors. nih.gov In the presence of a good electron donor, the excited this compound could accept an electron to form a radical anion. The efficiency of this process would be governed by the redox potentials of the excited ketone and the electron donor.

Conversely, the excited benzophenone could also act as an electron donor in certain situations, although this is less common. The specific environment and the presence of other reactive species would determine the predominant photochemical pathway.

Photosensitization Phenomena

The photochemical behavior of benzophenone and its derivatives is characterized by the efficient population of an excited triplet state upon absorption of UV light. bgsu.edu This process, known as intersystem crossing, is fundamental to its role as a photosensitizer. For benzophenones, the initial absorption of a photon promotes the molecule from its singlet ground state (S₀) to an excited singlet state (S₁). Due to the small energy gap and favorable spin-orbit coupling between the S₁ (n,π*) and a lower-lying triplet state (T₁), rapid and efficient intersystem crossing occurs. researchgate.net This process is typically very fast, with timescales in the picosecond range. bgsu.edu

Once in the triplet state, this compound can transfer its triplet energy to another molecule (a quencher) in a process called photosensitization. rsc.org This energy transfer is possible if the triplet energy of the benzophenone derivative is higher than that of the acceptor molecule. researchgate.net The triplet state of the photosensitizer has a relatively long lifetime, allowing it to interact with other molecules in the system. researchgate.net This property is crucial for initiating photochemical reactions in other non-absorbing species. The efficiency of this energy transfer can be influenced by factors such as solvent polarity and the presence of substituents on the benzophenone core, which can affect the lifetimes and energy levels of the excited states. rsc.orgresearchgate.net

The triplet state of benzophenones can also be involved in generating reactive species. For example, it can produce hydroxyl radicals, which can then participate in further chemical transformations. rsc.org

Table 1: Photophysical Properties of Benzophenone Derivatives (Note: Specific data for this compound is not widely available; the table presents general data for related benzophenones to illustrate the principles of photosensitization.)

| Property | Value/Description | Reference |

| S₁ → T₁ Intersystem Crossing Rate | Typically very fast, on the picosecond timescale. | bgsu.edu |

| Triplet State Lifetime (T₁) | Can be on the order of 110–450 ps, depending on substituents. | rsc.org |

| Primary Photochemical Process | Excitation to S₁, followed by efficient intersystem crossing to T₁. | researchgate.net |

| Photosensitization Mechanism | Energy transfer from the triplet excited state of the benzophenone to a suitable acceptor molecule. | rsc.orgresearchgate.net |

Photocycloaddition Reactions

One of the hallmark reactions of excited-state carbonyl compounds is the [2+2] photocycloaddition with alkenes to form four-membered ether rings known as oxetanes. This transformation is famously known as the Paternò-Büchi reaction. wikipedia.orgnumberanalytics.com The reaction is initiated by the photoexcitation of the benzophenone derivative to its triplet state, which then acts as a diradical and adds to the double bond of an alkene. rsc.org

The mechanism generally proceeds through the formation of a 1,4-biradical intermediate after the addition of the excited carbonyl to the alkene. rsc.orgslideshare.net This biradical can then undergo ring closure to form the oxetane (B1205548) product. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by a variety of factors, including the nature of the substituents on both the benzophenone and the alkene, as well as the reaction conditions such as the solvent. rsc.orgslideshare.net

While specific studies on this compound are limited, the general reactivity of benzophenones in photocycloaddition reactions is well-established. nih.govacs.org For instance, benzophenone itself reacts with various olefins upon irradiation. acs.org The reaction can even occur under visible light when noncovalent complexes are formed between the benzophenone and the alkene. nih.gov

Table 2: General Characteristics of the Paternò-Büchi Reaction

| Feature | Description | Reference |

| Reaction Type | [2+2] Photocycloaddition | wikipedia.orgnumberanalytics.com |

| Reactants | Excited state carbonyl compound and a ground state alkene. | wikipedia.org |

| Product | Oxetane (a four-membered cyclic ether). | wikipedia.orgnumberanalytics.com |

| Intermediate | A 1,4-biradical is often invoked. | rsc.orgslideshare.net |

| Influencing Factors | Substituents on reactants, solvent, temperature. | slideshare.net |

Photorearrangements and Photofragmentation

Substituted benzophenones can undergo various photorearrangement and photofragmentation reactions, depending on their specific structure.

Photorearrangements: A notable photorearrangement for phenolic esters is the photo-Fries rearrangement. wikipedia.org This reaction involves the conversion of a phenolic ester into hydroxy aryl ketones upon exposure to UV light. wikipedia.orgsigmaaldrich.com The reaction proceeds through a radical mechanism where the ester group cleaves to form a phenoxy radical and an acyl radical. These radicals can then recombine at the ortho or para positions of the aromatic ring to yield the corresponding hydroxy ketones. slideshare.net Given that this compound is a phenolic ester, it has the potential to undergo a photo-Fries rearrangement, which would lead to the formation of isomeric hydroxy-acetyl-t-butylbenzophenones. The selectivity for the ortho versus para product can be influenced by the reaction medium. unipv.it

Photofragmentation: Carbonyl compounds, including benzophenones, can undergo photofragmentation through processes known as Norrish reactions. chem-station.comwikipedia.org

Norrish Type I: This reaction involves the homolytic cleavage of the bond adjacent to the carbonyl group (α-cleavage), forming two radical fragments. wikipedia.org These radicals can then undergo various subsequent reactions, including decarbonylation or recombination.

Norrish Type II: This pathway occurs if there is a γ-hydrogen atom available for abstraction. The excited carbonyl group abstracts a hydrogen atom from the γ-position, leading to the formation of a 1,4-biradical. chem-station.comresearchgate.net This biradical can then either cyclize to form a cyclobutanol (B46151) (the Yang cyclization) or cleave to form an enol and an alkene. researchgate.netresearchgate.net

For this compound, a Norrish Type I cleavage would break the bond between the carbonyl carbon and one of the aromatic rings. The likelihood and pathway of Norrish reactions are highly dependent on the specific substitution pattern of the benzophenone derivative. Studies on related compounds like benzophenone-4 have shown extensive photofragmentation upon UV irradiation. acs.orgwhiterose.ac.uk

Thermal Decomposition Pathways

Detailed experimental studies specifically outlining the thermal decomposition pathways of this compound are not extensively documented in the available scientific literature. General knowledge of related chemical structures suggests that at elevated temperatures, decomposition would likely initiate at the ester functional group, potentially leading to the elimination of acetic acid or ketene, and subsequent reactions of the resulting phenolic benzophenone. Pyrolysis of the aromatic ketone core would require significantly higher temperatures and could lead to complex mixtures of smaller aromatic and aliphatic fragments through various bond scission and rearrangement processes. However, without specific experimental data, these pathways remain speculative.

Synthesis and Characterization of Derivatives and Analogues of 3 Acetoxy 4 T Butylbenzophenone

Structural Modifications at the Acetoxy Group

The acetoxy group (–OCOCH₃) of 3-Acetoxy-4'-T-butylbenzophenone is a key site for structural modification. dtic.mil The acetoxy group can function as a protecting group for a hydroxyl functionality during synthesis. dtic.milwikipedia.org The introduction of the acetoxy group can be achieved through the acetylation of the corresponding hydroxyl compound, for example, by using acetyl chloride or acetic anhydride (B1165640) in the presence of a base. wikipedia.org

Derivatization at this position often involves the hydrolysis of the ester to its corresponding phenol (B47542) (3-hydroxy-4'-t-butylbenzophenone), which can then be reacted further. For instance, the hydroxyl group can be alkylated or esterified with different reagents to produce a variety of derivatives. nih.gov The synthesis of flavonoid derivatives from related 3-hydroxy compounds has been achieved by reacting them with various alkyl halides and carboxylic acid derivatives. nih.gov These reactions, often carried out in the presence of a base like potassium carbonate, can introduce new functional groups, leading to compounds with altered properties. nih.gov

| Starting Material | Reagent | Product |

| 3-Hydroxy-4'-t-butylbenzophenone | Acetyl Chloride | This compound |

| 3-Hydroxy-4'-t-butylbenzophenone | Alkyl Halide (e.g., Methyl Iodide) | 3-Methoxy-4'-t-butylbenzophenone |

| 3-Hydroxy-4'-t-butylbenzophenone | Carboxylic Acid Anhydride (e.g., Phthalic Anhydride) | Ester derivatives |

Table 1: Examples of Structural Modifications at the Acetoxy Group. This interactive table showcases potential derivatization pathways starting from the hydrolyzed form of this compound.

Substituent Effects on the Tert-butyl Phenyl Ring

The tert-butyl group on the phenyl ring significantly influences the electronic and steric properties of the benzophenone (B1666685) molecule. The tert-butyl group is an electron-donating group, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. cerritos.edu Studies on related systems, such as tert-butyl substituted benzoquinones, have shown that electron-donating groups like tert-butyl can decrease the reactivity of the molecule towards nucleophiles. nih.gov

In the context of photoreduction of benzophenone derivatives, ring substitution has a remarkable dependence on the rate coefficients of the reaction. nih.gov The stability of the resulting ketyl radicals is a determining factor, which is influenced by the nature of the substituents. nih.gov Furthermore, the incorporation of tert-butyl groups can enhance the solubility of compounds and reduce aggregation-caused self-quenching in materials science applications by inhibiting intermolecular π–π stacking. rsc.org

| Substituent | Electronic Effect | Impact on Reactivity |

| Tert-butyl | Electron-donating | Decreases electrophilicity of the carbonyl carbon |

| Trifluoromethyl | Electron-withdrawing | Increases electrophilicity of the carbonyl carbon |

| Methoxy | Electron-donating | Decreases electrophilicity of the carbonyl carbon |

Table 2: General Substituent Effects on the Reactivity of Benzophenone Derivatives. This table provides an overview of how different substituents on the phenyl ring can modulate the chemical properties of the benzophenone core.

Modifications to the Benzophenone Core Structure

The fundamental method for synthesizing the benzophenone core is the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction typically involves the treatment of an aromatic compound, in this case, tert-butylbenzene (B1681246), with an acyl chloride, such as 3-acetoxybenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The electrophile is a resonance-stabilized acylium ion, which then attacks the aromatic ring. youtube.com A key advantage of Friedel-Crafts acylation is that it generally does not lead to carbocation rearrangements, which can be a limitation in Friedel-Crafts alkylation. youtube.com

Modifications to the benzophenone core can be achieved by using different substituted benzoyl chlorides or aromatic substrates in the initial Friedel-Crafts reaction. For example, using a different substituted benzene (B151609) derivative in place of tert-butylbenzene would lead to a variety of analogues with different substitution patterns on the second phenyl ring.

Synthesis of Polymeric Analogues

Polymeric materials incorporating benzophenone moieties are of significant interest for applications such as photoinitiators in UV-curing processes. researchgate.netosti.gov The benzophenone unit can act as a photo-reactive cross-linker. mdpi.com The synthesis of such polymers can be achieved by incorporating a benzophenone-containing monomer into a polymerization reaction. dtic.milmdpi.com

For instance, a benzophenone-functionalized monomer can be synthesized and subsequently copolymerized with other monomers to create photo-reactive polymers. mdpi.comrsc.org Ring-opening metathesis polymerization (ROMP) is one of the methods used to synthesize such polymers. mdpi.com These polymeric analogues can be designed to be soluble in common organic solvents and can form well-defined surface-attached networks upon UV irradiation. dtic.milmdpi.com

| Polymerization Method | Monomer | Resulting Polymer |

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene with benzophenone side-chain | Poly(norbornene) with benzophenone groups |

| Free-Radical Polymerization | Acrylate (B77674) with benzophenone side-chain | Poly(acrylate) with benzophenone groups |

| Condensation Polymerization | Dichlorobenzophenone with a suitable co-monomer | Poly(benzophenone) |

Table 3: Synthetic Routes to Polymeric Analogues of Benzophenone. This interactive table outlines various polymerization techniques that can be employed to create polymeric materials containing the benzophenone structural motif.

Spectroscopic and Computational Characterization of Derivatives

The characterization of this compound and its derivatives relies on a combination of spectroscopic techniques and computational methods. Standard spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide crucial information about the molecular structure, functional groups, and electronic transitions of the compounds.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure, geometry, and reactivity of benzophenone derivatives. iaea.org DFT calculations can be used to predict properties such as LUMO energies, which can be correlated with experimental data like reduction potentials. iaea.org Such studies have shown a linear relationship between the experimental electrochemically measured reduction potentials of various benzophenones and the DFT calculated LUMO energies. iaea.org Computational models can also help in understanding the conformations of substituted benzophenones, where the twist angle between the two aryl rings is influenced by steric and electronic effects. nih.govresearchgate.net

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Proton environment, chemical shifts, coupling constants |

| ¹³C NMR Spectroscopy | Carbon skeleton, chemical shifts of carbon atoms |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-O) |

| UV-Vis Spectroscopy | Electronic transitions (e.g., n→π, π→π) |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| DFT Calculations | Molecular geometry, electronic structure, reaction energies |

Table 4: Spectroscopic and Computational Methods for Characterization. This table summarizes the key analytical techniques used to characterize the structure and properties of benzophenone derivatives.

Advanced Materials Science and Polymer Applications of 3 Acetoxy 4 T Butylbenzophenone

Photoinitiator Systems in Polymerization

The benzophenone (B1666685) moiety is a cornerstone of photoinitiator chemistry, particularly for processes initiated by ultraviolet (UV) light. wikipedia.org 3-Acetoxy-4'-t-butylbenzophenone functions within this domain, primarily as a Type II photoinitiator.

Free Radical Polymerization Initiation Mechanisms

Photoinitiators are compounds that, upon absorbing light energy, generate reactive species capable of initiating polymerization. mdpi.com They are broadly classified as Type I, which undergo unimolecular bond cleavage, and Type II, which require a co-initiator to produce free radicals. acs.org Benzophenone and its derivatives, including this compound, are classic examples of Type II photoinitiators. acs.org

The initiation mechanism for a Type II system proceeds as follows:

Photoexcitation: The benzophenone core of the molecule absorbs UV radiation, promoting it from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state. mdpi.com

Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from a synergist molecule, or co-initiator, which is typically an amine or an alcohol. mdpi.comacs.org

Radical Formation: This abstraction process results in the formation of two radicals: a ketyl radical from the benzophenone and a radical on the co-initiator. The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates. acs.org

The efficiency of this process is influenced by the molecular structure and the reaction environment. Substituents on the benzophenone rings can alter the energy levels and reactivity of the excited states. acs.org

Application in UV-Curable Coatings and Resins

UV curing is a technology that uses UV light to rapidly transform a liquid formulation into a solid, cross-linked polymer network. mdpi.com This process offers significant advantages, including high production speeds, low energy consumption, and the absence of volatile organic compounds (VOCs). nih.govrsc.org Photoinitiators are a critical component of these formulations. mdpi.com

In UV-curable coatings, inks, and adhesives, this compound can act as the photoinitiator that triggers the polymerization of acrylate (B77674) or methacrylate (B99206) monomers and oligomers upon UV exposure. acs.orgthegoodscentscompany.com The choice of photoinitiator is crucial and depends on factors like the UV light source's emission spectrum and the absorption characteristics of the other components in the formulation. mdpi.com The presence of the t-butyl group and the acetoxy group on the benzophenone scaffold can be tailored to optimize solubility in the resin and influence the absorption wavelength.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The unique electronic properties of the benzophenone core make it a valuable building block for organic semiconductors used in advanced electronic devices. mdpi.com Its electron-deficient nature and high triplet energy are particularly advantageous for OLEDs. mdpi.comresearchgate.net

Benzophenone derivatives are versatile in OLED applications, serving as either host materials in the emissive layer or as the emitters themselves. mdpi.com The highly twisted geometry of the benzophenone structure helps to reduce intermolecular interactions, which can otherwise lead to efficiency losses through self-quenching. mdpi.com As a host material, its high triplet energy allows for efficient energy transfer to phosphorescent or Thermally Activated Delayed Fluorescence (TADF) guest emitters. mdpi.com

When used in TADF emitters, the benzophenone core functions as an electron-accepting unit. mdpi.com By combining it with suitable electron-donating moieties, it is possible to create molecules with a small energy gap between their singlet and triplet excited states, which facilitates the harvesting of non-emissive triplet excitons for light emission. researchgate.net The acetoxy and t-butyl groups of this compound would modulate the electronic properties, influencing the energy levels and charge-transport characteristics of the material.

The table below summarizes the properties of several benzophenone-based derivatives developed as host materials for OLEDs, illustrating the typical performance characteristics of this class of compounds.

| Material Code | Td (°C)¹ | Tg (°C)² | Triplet Energy (eV) | Application |

| HA1 | 363 | 55 | 2.60 | Host for PhOLED |

| HA2 | 442 | 110 | 2.65 | Host for PhOLED |

| HA4 | 553 | 188 | 2.53 | Host for PhOLED |

| HA7 | 473 | 125 | 3.02 | Host for PhOLED |

| HA10 | 218 | 98 | 2.80 | Host for PhOLED |

| ¹Thermal Decomposition Temperature; ²Glass Transition Temperature. Data sourced from a review on benzophenone derivatives in OLEDs. mdpi.com |

In the context of Organic Field-Effect Transistors (OFETs), materials with tert-butyl substituents have been synthesized and investigated for their structural and conducting properties. acs.org The introduction of bulky groups like tert-butyl can influence the molecular packing in the solid state, which is a critical factor for charge mobility in OFETs.

Photochromic Materials Development

Photochromism is the reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, resulting in a change in color. While direct evidence for the use of this compound in photochromic materials is limited, benzophenone-containing polymers have been linked to photoresponsive behavior. acs.org For instance, polymers with pendant spirobenzopyran groups, which can be considered related to benzophenone structures, have shown reversible changes in solution viscosity upon irradiation. acs.org

The photochemical reactivity of the benzophenone triplet state is the basis for its potential in creating photochromic systems. researchgate.net This excited state can participate in various reactions, such as cycloadditions or isomerizations, which could be harnessed to create a reversible color change. Incorporating the this compound moiety into a polymer backbone or as a side chain could impart photoresponsive properties to the material, where UV irradiation could trigger a change in the polymer's structure or conformation, leading to an alteration of its optical properties. acs.org

Advanced Sensing Applications (non-biological)

Benzophenone derivatives have emerged as versatile platforms for the development of chemosensors for detecting various analytes, including metal ions. nih.govresearchgate.netresearchgate.net These sensors often operate on principles of fluorescence or colorimetry.

Research has shown that specifically designed benzophenone derivatives can act as selective "turn-on" fluorescent sensors for ions like Fe²⁺. nih.govresearchgate.net The sensing mechanism in these systems often involves the inhibition of a photoinduced electron transfer (PET) process. In the absence of the target ion, the sensor's fluorescence is quenched. Upon binding the ion, this quenching pathway is disrupted, leading to a significant increase in fluorescence intensity. researchgate.net Another study demonstrated the use of a molecularly imprinted polymer (MIP) based on electropolymerized o-phenylenediamine (B120857) on a glassy carbon electrode for the amperometric detection of benzophenone itself in food packaging materials.

The table below highlights the performance of recently developed non-biological sensors based on benzophenone derivatives.

| Sensor Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

| Fluorescent/Colorimetric | Fe²⁺ | Inhibition of PET & C=N isomerization | 0.0363 µM |

| Fluorescent | Fe(III) | Fluorescence quenching | 3.67 x 10⁻⁷ M |

| Amperometric | Benzophenone | Molecularly Imprinted Polymer | 10 nM |

| Data sourced from studies on benzophenone-based chemosensors. researchgate.netresearchgate.net |

The structure of this compound, with its aromatic rings and carbonyl group, provides a scaffold that could be functionalized to create new sensors for specific non-biological analytes.

Role in Advanced Polymer Synthesis and Modification

Beyond its role as a soluble photoinitiator, the benzophenone moiety is a powerful tool for polymer modification, primarily through photocross-linking. acs.org When a polymer chain incorporates a benzophenone derivative, either in the backbone or as a pendant group, UV irradiation can be used to form a covalently cross-linked network. acs.org

The mechanism is similar to that of polymerization initiation: the UV-excited benzophenone triplet state abstracts a hydrogen atom from a nearby polymer chain. This creates a radical on the polymer backbone. Two such polymer radicals can then combine to form a covalent cross-link. This process significantly alters the polymer's properties, enhancing its mechanical strength, thermal stability, and chemical resistance. This technique is valuable for creating stable coatings and hydrogels. acs.org

Furthermore, derivatives related to the subject compound, such as polymer-bound 4-acetoxybenzaldehydes, have been employed in the solid-phase synthesis of other complex molecules, demonstrating the utility of this chemical framework as a versatile anchor in advanced synthetic methodologies. wikipedia.org

Integration into Nanostructured Materials

The incorporation of specialized organic molecules into nanostructured materials is a burgeoning area of research, aimed at developing advanced materials with tailored optical, electronic, and mechanical properties. This compound, a derivative of benzophenone, possesses a chemical structure that suggests its potential utility in this field, primarily as a photoinitiator for the synthesis of polymer-based nanomaterials. While direct experimental studies on the integration of this compound into nanostructured materials are not extensively documented in publicly available research, its role can be inferred from the well-established chemistry of benzophenone and its derivatives in photopolymerization processes.

Benzophenone-based molecules are known to act as efficient photoinitiators. Upon absorption of ultraviolet (UV) light, the benzophenone moiety undergoes a transition to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor, such as a polymer or monomer, generating a free radical. This radical can initiate a polymerization chain reaction, leading to the formation of a polymer network. When this process is carried out in the presence of nanoparticles or other nanostructured fillers, it can result in the formation of a polymer nanocomposite. The 3-acetoxy and 4'-tert-butyl substituents on the benzophenone core of this compound can modulate its photophysical properties, such as its absorption spectrum and initiation efficiency, as well as its solubility and compatibility with different polymer systems.

The integration of this compound into nanostructured materials could be envisioned in several ways:

Surface-Initiated Photopolymerization: The compound could be used to initiate polymerization directly from the surface of nanoparticles. This would involve the functionalization of the nanoparticle surface with a hydrogen-donating species, which would then be activated by the excited this compound, leading to the growth of polymer chains from the nanoparticle surface. This "grafting-from" approach can create a core-shell nanostructure with a well-defined polymer shell.

In-situ Formation of Polymer Nanocomposites: this compound could be dissolved in a mixture of monomers and nanoparticles. Subsequent UV irradiation would initiate polymerization throughout the mixture, leading to the formation of a solid nanocomposite material where the nanoparticles are dispersed within a polymer matrix. The efficiency of this process would depend on the UV absorption characteristics of the photoinitiator and its ability to generate radicals in the specific monomer system.

Fabrication of Nanostructured Coatings: In the formulation of UV-curable coatings, this compound could serve as the photoinitiator. The inclusion of nanomaterials in such coatings can enhance their mechanical properties, scratch resistance, and barrier properties. The photoinitiator's role would be to ensure rapid and uniform curing of the coating upon UV exposure.

Detailed research into the photophysical properties and reactivity of this compound is a prerequisite for its effective utilization in these applications. The following table summarizes the known chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C19H20O3 | cymitquimica.com |

| Molecular Weight | 296.4 g/mol | cymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

Detailed Research Findings:

While specific research on this compound in nanostructured materials is limited, computational studies on similar benzophenone derivatives can provide insights. For instance, studies on benzophenone-based emitters for thermally activated delayed fluorescence (TADF) highlight how substitutions on the benzophenone core influence their excited state properties. researchgate.net These computational models could be adapted to predict the photoinitiation efficiency of this compound and guide its application in nanomaterials synthesis.

Furthermore, the general principles of using substituted benzophenones in polymer science are well-established. The tert-butyl group, for example, is known to enhance the solubility of the molecule in non-polar monomers and polymers, which could be advantageous for achieving a homogeneous dispersion in nanocomposite fabrication. The acetoxy group might influence the molecule's polarity and its interaction with the surface of inorganic nanoparticles.

The successful integration of this compound into nanostructured materials will depend on a systematic investigation of its photochemical behavior in the presence of various monomers and nanoparticles. Key parameters to be studied would include its UV absorption spectrum, quantum yield for radical formation, and the kinetics of the photopolymerization it initiates. Such studies would pave the way for the rational design of advanced polymer nanocomposites and coatings with tailored properties.

Q & A

Q. What preclinical models are suitable for evaluating the pharmacokinetics of this compound derivatives?

- Methodological Answer :

- In vitro : Caco-2 cell monolayers for permeability studies.

- In vivo : Rodent models with serial blood sampling for bioavailability assessment.

- Metabolite profiling : Use hepatocyte incubations to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.